L 674573
Description
Contextualization within the Field of Eicosanoid Pathway Modulation Research
Research into modulating the eicosanoid pathway is a significant area within pharmacology and medicinal chemistry. This pathway involves the metabolism of polyunsaturated fatty acids, primarily arachidonic acid, by enzymes such as cyclooxygenases (COXs), lipoxygenases (LOXs), and cytochrome P450 enzymes, leading to the production of prostaglandins, thromboxanes, and leukotrienes researchgate.netgoogle.comnih.gov. Dysregulation of eicosanoid production is implicated in numerous diseases researchgate.netgoogle.comnih.gov. Compounds that can selectively inhibit or activate specific enzymes or receptors in this pathway are valuable tools for both understanding disease mechanisms and developing potential therapies researchgate.netresearchgate.net. L-674573 fits into this context as a tool to investigate the effects of inhibiting a specific part of the lipoxygenase branch of the pathway.
Classification as a Quinoline-Derived Leukotriene Biosynthesis Inhibitor
L-674573 is classified as a quinoline-derived inhibitor of leukotriene biosynthesis glpbio.comdcchemicals.commedchemexpress.comontosight.ainih.govnih.govresearchgate.netmedchemexpress.comtargetmol.comtargetmol.comtargetmol.com. Its chemical structure includes a quinoline (B57606) substructure ontosight.ai. Leukotrienes are potent inflammatory mediators synthesized via the 5-lipoxygenase (5-LOX) pathway researchgate.netgoogle.comresearchgate.net. Unlike some inhibitors that directly target the 5-LOX enzyme itself, L-674573 exerts its inhibitory effect by selectively blocking the cellular translocation of 5-lipoxygenase glpbio.comdcchemicals.commedchemexpress.commedchemexpress.com. This translocation is a critical step in the activation of 5-LOX and the subsequent initiation of leukotriene synthesis google.comresearchgate.netnih.gov.
Historical Overview of its Discovery and Early Characterization
Early research characterized L-674573 as a potent inhibitor of cellular leukotriene synthesis nih.gov. Studies in HL-60 cells provided initial demonstrations of its selective inhibition of 5-lipoxygenase translocation induced by stimuli such as A23187 or N-formyl-methionyl-leucyl-phenylalanine (fMLP) researchgate.net. Further characterization involved investigating its interaction with 5-lipoxygenase-activating protein (FLAP), an 18-kDa leukocyte membrane protein essential for the cellular activation of leukotriene synthesis researchgate.netnih.govnih.gov. Research demonstrated that L-674573, similar to the indole (B1671886) class inhibitor MK-886, is a potent inhibitor of cellular leukotriene synthesis but shows poor inhibition of soluble 5-lipoxygenase nih.gov. Studies involving photoaffinity labeling of FLAP with probes like [125I]L-669,083 showed that L-674573 could inhibit the labeling of FLAP in a concentration-dependent manner, suggesting a direct binding site on FLAP nih.govnih.govresearchgate.net. This interaction with FLAP correlated well with its ability to inhibit leukotriene synthesis in human polymorphonuclear leukocytes nih.govresearchgate.net. L-674573 was recognized as a representative of a quinoline class of leukotriene synthesis inhibitors that target FLAP, distinct from the indole class represented by MK-886 nih.govnih.govresearchgate.net.
Significance in Addressing Inflammatory and Other Pathological Processes
The significance of L-674573 in preclinical research lies in its ability to inhibit leukotriene biosynthesis, thereby offering a tool to study the role of leukotrienes in various pathological processes, particularly those involving inflammation nih.govtargetmol.com. Leukotrienes are known mediators of inflammation and are implicated in conditions such as asthma, chronic obstructive pulmonary disease (COPD), arthritis, and cardiovascular disease researchgate.net. By inhibiting the formation of both leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4) through its action on FLAP, L-674573 acts as a broad-spectrum inhibitor of leukotriene production researchgate.net. This makes it a valuable compound for investigating the therapeutic potential of targeting the FLAP-mediated leukotriene pathway in these inflammatory and related conditions researchgate.net. Preclinical studies using L-674573 contribute to the understanding of how modulating leukotriene synthesis can impact disease progression and severity google.comtargetmol.com.
Table 1: Key Characteristics of L-674573
| Characteristic | Description | Source(s) |
| Classification | Quinoline-derived Leukotriene Biosynthesis Inhibitor | glpbio.comdcchemicals.commedchemexpress.comontosight.ainih.govnih.govresearchgate.netmedchemexpress.comtargetmol.comtargetmol.comtargetmol.com |
| Molecular Target | 5-Lipoxygenase-Activating Protein (FLAP) | researchgate.netnih.govnih.gov |
| Mechanism of Action | Inhibits 5-lipoxygenase translocation by interacting with FLAP | glpbio.comdcchemicals.commedchemexpress.comnih.govmedchemexpress.com |
| Impact on Leukotriene Synthesis | Inhibits the biosynthesis of both LTB4 and cysteinyl leukotrienes | researchgate.net |
| Chemical Structure Feature | Contains a quinoline substructure | ontosight.ai |
Table 2: Inhibition of FLAP Labeling by L-674573
| Compound | Target | IC50 (nM) | Assay/Context | Source(s) |
| L-674573 | FLAP (18-kDa protein) | 70 | Inhibition of [125I]L-669,083 photoaffinity labeling | targetmol.com |
| L-674573 | FLAP | - | Inhibited indole photoaffinity labeling of FLAP in a concentration-dependent manner | nih.gov |
Note: The IC50 value of 70 nM is specifically for the inhibition of [125I]L-669,083 photoaffinity labeling of the 18-kDa protein (FLAP). targetmol.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
127481-29-2 |
|---|---|
Molecular Formula |
C28H27NO3S |
Molecular Weight |
457.6 g/mol |
IUPAC Name |
2-[4-phenyl-1-[4-(quinolin-2-ylmethoxy)phenyl]butyl]sulfanylacetic acid |
InChI |
InChI=1S/C28H27NO3S/c30-28(31)20-33-27(12-6-9-21-7-2-1-3-8-21)23-14-17-25(18-15-23)32-19-24-16-13-22-10-4-5-11-26(22)29-24/h1-5,7-8,10-11,13-18,27H,6,9,12,19-20H2,(H,30,31) |
InChI Key |
JOIXGLLMSDPZDN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCCC(C2=CC=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)SCC(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(C2=CC=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)SCC(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
((4-phenyl-1-(4-(2-quinolinylmethoxy)phenyl)butyl)thio)acetic acid L 674573 L-674,573 L-674573 |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Action of L 674573
Elucidation of 5-Lipoxygenase-Activating Protein (FLAP) as the Primary Molecular Target
Scientific evidence has firmly established the 5-lipoxygenase-activating protein (FLAP) as the primary molecular target of L-674,573. nih.gov This integral membrane protein plays an indispensable role in the biosynthesis of leukotrienes by facilitating the transfer of arachidonic acid to the enzyme 5-lipoxygenase (5-LO). tg.org.auuq.edu.au The interaction of L-674,573 with FLAP is the cornerstone of its inhibitory activity.
Direct Binding Affinity of L-674,573 to FLAP in Leukocyte Membranes
The mechanism of L-674,573 is predicated on its ability to bind directly to FLAP within the membranes of leukocytes. While a specific dissociation constant (Kd) for L-674,573 has not been detailed in the reviewed literature, its direct interaction is inferred from its functional effects on the leukotriene pathway and its competitive behavior with other known FLAP inhibitors. The action of L-674,573 is analogous to other well-characterized FLAP inhibitors, which physically associate with the protein to block its function.
Competitive Interaction with Structurally Diverse FLAP Inhibitors (e.g., Indole (B1671886) and Quindole Classes like MK-886 and L-691,678) for a Common Binding Site
Compelling evidence indicates that L-674,573 shares a common binding site on FLAP with other structurally distinct classes of inhibitors. nih.gov Studies utilizing a radioiodinated photoaffinity analogue of the quindole inhibitor L-689,037, namely [125I]L-691,678, have demonstrated that L-674,573, along with the indole inhibitor MK-886, can effectively compete for binding to FLAP in a concentration-dependent manner. nih.gov This competitive displacement suggests that these different classes of inhibitors, despite their structural diversity, interact with a common or overlapping domain on the FLAP protein to exert their inhibitory effects. nih.gov
Inhibition of 5-Lipoxygenase (5-LO) Translocation to Cellular Membranes
A key consequence of L-674,573 binding to FLAP is the inhibition of the translocation of 5-lipoxygenase from the cytosol to the nuclear membrane. medchemexpress.comresearchgate.net This translocation is a critical activation step in the leukotriene biosynthetic pathway, bringing the enzyme into close proximity with its substrate, arachidonic acid, which is presented by FLAP. nih.gov
Prevention of Stimulus-Induced 5-LO Membrane Association (e.g., by Calcium Ionophore A23187 or fMLP)
In cellular systems, various stimuli can trigger the activation of the leukotriene pathway. These include the calcium ionophore A23187, which increases intracellular calcium levels, and the receptor-mediated agonist N-formyl-methionyl-leucyl-phenylalanine (fMLP). researchgate.net Both A23187 and fMLP have been shown to induce the translocation of 5-LO to the membrane. researchgate.net Research has demonstrated that L-674,573, as a quinoline (B57606) leukotriene synthesis inhibitor, effectively prevents this stimulus-induced translocation of 5-LO in HL-60 cells, a human promyelocytic leukemia cell line. medchemexpress.comresearchgate.net For instance, at a concentration of 1 µM, L-674,573 inhibits the translocation of 5-lipoxygenase to membranes in HL-60 cells stimulated with A23187. medchemexpress.com
Consequential Suppression of Leukotriene Biosynthesis in Cellular Systems (e.g., Human Polymorphonuclear Leukocytes, HL-60 Cells)
By preventing the crucial translocation of 5-LO, L-674,573 effectively suppresses the downstream synthesis of leukotrienes. This inhibitory effect has been quantified in various cellular models. In human polymorphonuclear leukocytes (PMNs) and HL-60 cells, L-674,573 demonstrates potent, concentration-dependent inhibition of leukotriene production. The potency of this inhibition varies depending on the stimulus used to activate the cells.
| Stimulus | Cell Type | IC50 (nM) |
|---|---|---|
| Calcimycin (A23187) | Not Specified | 100 |
| N-Formyl-Met-Leu-Phe (fMLP) | Not Specified | 50 |
This data clearly illustrates the efficacy of L-674,573 in halting the production of leukotrienes in response to different physiological and pharmacological stimuli. medchemexpress.com
Modulation of Specific Leukotriene Production Pathways
Impact on Leukotriene B4 (LTB4) Synthesis
L-674573 directly curtails the synthesis of Leukotriene B4 (LTB4) by targeting the translocation of the 5-lipoxygenase enzyme. medchemexpress.com In resting cells, 5-lipoxygenase resides in the cytoplasm. researchgate.net Upon cellular stimulation, it moves to the nuclear membrane, where it interacts with the 5-lipoxygenase-activating protein (FLAP). nih.govgoogle.com This interaction is essential for the subsequent conversion of arachidonic acid into leukotrienes. nih.govresearchgate.net
The inhibitory action of L-674573 is characterized by its ability to prevent this stimulus-induced translocation of 5-lipoxygenase to the membrane. medchemexpress.com Research conducted on the human promyelocytic leukemia cell line, HL-60, has demonstrated that L-674573, at a concentration of 1 μM, effectively inhibits the translocation of 5-lipoxygenase to the cell membrane when induced by the calcium ionophore, Calcimycin (A23187). medchemexpress.com
By preventing the association of 5-lipoxygenase with the membrane, L-674573 effectively blocks the first committed step in the leukotriene biosynthetic cascade. This leads to a significant reduction in the production of all downstream leukotrienes, including the potent chemoattractant LTB4. medchemexpress.comnih.gov The efficacy of L-674573 in inhibiting leukotriene production has been quantified in response to different stimuli, as detailed in the table below.
| Stimulus | Cell Type | IC50 Value |
| Calcimycin (A23187) | HL-60 | 100 nM |
| N-Formyl-Met-Leu-Phe | HL-60 | 50 nM |
| Data showing the half-maximal inhibitory concentration (IC50) of L-674573 on leukotriene production in response to different stimuli. medchemexpress.com |
Indirect Effects on Cysteinyl Leukotriene (LTC4, LTD4, LTE4) Formation
The inhibitory action of L-674573 on the initial stage of the 5-lipoxygenase pathway results in a broad suppression of all leukotriene synthesis, which includes the indirect inhibition of cysteinyl leukotrienes (cys-LTs): LTC4, LTD4, and LTE4. researchgate.net The entire family of leukotrienes is derived from the unstable epoxide intermediate, Leukotriene A4 (LTA4), which is the direct product of the 5-lipoxygenase-mediated conversion of arachidonic acid. researchgate.net
While LTB4 is synthesized from LTA4 via the action of LTA4 hydrolase, the cysteinyl leukotrienes are formed through a separate branch of the pathway, commencing with the conjugation of LTA4 with reduced glutathione, a reaction catalyzed by LTC4 synthase. researchgate.net Subsequently, LTC4 is sequentially metabolized to LTD4 and then to LTE4. researchgate.net
Since L-674573 inhibits the formation of the common precursor LTA4, it effectively starves the downstream enzymatic pathways of their necessary substrate. medchemexpress.com This leads to a significant reduction in the formation of all cysteinyl leukotrienes. Therefore, while L-674573 does not directly target the enzymes responsible for cys-LT synthesis (e.g., LTC4 synthase), its action on the upstream 5-lipoxygenase translocation has a profound and indirect inhibitory effect on the production of LTC4, LTD4, and LTE4. medchemexpress.comresearchgate.net
Downstream Cellular and Immunological Consequences of Leukotriene Pathway Inhibition
The inhibition of leukotriene synthesis by L-674573 has significant downstream consequences on cellular and immunological processes, primarily due to the potent pro-inflammatory and immunomodulatory roles of these lipid mediators. nih.govmdpi.com
Influence on Inflammatory Mediator Release
Leukotrienes themselves are potent inflammatory mediators. nih.gov Their synthesis and release from immune cells, such as mast cells, basophils, eosinophils, and neutrophils, contribute significantly to the inflammatory cascade. google.com By inhibiting the production of both LTB4 and the cysteinyl leukotrienes, L-674573 directly reduces the levels of these key pro-inflammatory signals at a site of inflammation. medchemexpress.com
The cysteinyl leukotrienes are known to cause smooth muscle contraction, increase vascular permeability, and stimulate mucus secretion, all of which are hallmark features of inflammatory conditions like asthma. researchgate.netmdpi.com LTB4 is a powerful chemoattractant for neutrophils, promoting their accumulation at inflammatory sites. nih.govnih.gov Therefore, the inhibition of the synthesis of these molecules by L-674573 leads to a dampening of the inflammatory response by reducing the presence of these primary inflammatory mediators.
Alterations in Immune Cell Function and Activation Profiles
The reduction in leukotriene levels following treatment with L-674573 leads to significant alterations in the function and activation profiles of various immune cells. A primary consequence of diminished LTB4 synthesis is the impaired recruitment of neutrophils to sites of inflammation. nih.gov This can alter the cellular composition of the inflammatory infiltrate and modulate the subsequent immune response.
Pharmacological Research and Therapeutic Potential of L 674573
Research on Anti-Inflammatory Activities
Inflammation is a complex biological response to tissue injury or infection, involving the release of various mediators, including leukotrienes. globalresearchonline.netnih.gov Research into the anti-inflammatory properties of L-674573 has explored its effects both in isolated biological systems and in experimental models of inflammation.
In Vitro Anti-Inflammatory Effects and Associated Biological Activities
In vitro studies have demonstrated that L-674573 inhibits leukotriene biosynthesis. targetmol.comtargetmol.comtargetmol.com Its primary mechanism involves the selective inhibition of 5-lipoxygenase translocation. dcchemicals.commedchemexpress.commedchemexpress.commedchemexpress.comglpbio.com This inhibition has been observed in human polymorphonuclear leukocytes, where L-674573 specifically inhibits the labeling of an 18-kDa protein, identified as 5-lipoxygenase-activating protein (FLAP), in a concentration-dependent manner with an IC50 of 70 nM. targetmol.comresearchgate.net Studies have shown a correlation between the affinity of compounds for FLAP and their ability to inhibit leukotriene synthesis in human polymorphonuclear leukocytes. researchgate.net L-674573 represents a quinoline-based inhibitor that selectively blocks 5-lipoxygenase translocation. researchgate.netresearchgate.net This selective inhibition of 5-lipoxygenase translocation by quinoline (B57606) leukotriene synthesis inhibitors like L-674573 was first demonstrated in HL-60 cells, in response to stimuli such as calcium ionophore A23187 and the receptor-mediated stimulus fMLP. researchgate.net
Efficacy in Experimental Models of Inflammation
Experimental animal models are crucial for evaluating the in vivo efficacy of potential anti-inflammatory agents. nih.gov While specific detailed studies on L-674573 in a wide range of experimental inflammation models were not extensively detailed in the provided context, its classification as a leukotriene synthesis inhibitor targeting the 5-LO pathway suggests potential efficacy in models where these mediators play a significant role. Leukotrienes are known to contribute to inflammation in various conditions. researchgate.net Studies on other 5-lipoxygenase inhibitors have shown effects in animal models of asthma, impacting bronchoconstriction, leukocyte infiltration, and airway hyperresponsiveness. nih.gov Research on other compounds with anti-inflammatory activity in vivo often utilizes models such as carrageenan-induced paw edema. mdpi.combenthamopenarchives.com
Investigations in Respiratory Diseases and Allergic Responses
Leukotrienes, particularly cysteinyl leukotrienes (LTC4, LTD4, and LTE4), are significant mediators in the pathophysiology of respiratory diseases like asthma and allergic rhinitis. medchemexpress.comcda-amc.carespiratory-therapy.com Their effects include bronchoconstriction, increased vascular permeability, and recruitment of inflammatory cells, contributing to airway hyperresponsiveness. medchemexpress.comnih.gov
Preclinical Studies in Models of Asthma and Airway Hyperresponsiveness
L-674573 is identified as a leukotriene synthesis inhibitor that selectively inhibits 5-lipoxygenase translocation. dcchemicals.commedchemexpress.commedchemexpress.commedchemexpress.comglpbio.com The 5-lipoxygenase pathway is central to the production of leukotrienes, which are implicated in asthma and airway hyperresponsiveness. researchgate.netnih.gov Preclinical studies using 5-lipoxygenase inhibitors in animal models of asthma have demonstrated reductions in bronchoconstriction, particularly the late phase, as well as decreased leukocyte infiltration and airway hyperresponsiveness. nih.gov While direct detailed preclinical study results specifically for L-674573 in asthma and airway hyperresponsiveness models were not prominently featured, its mechanism of action aligns with the therapeutic strategies targeting the leukotriene pathway in these conditions. Other FLAP inhibitors, such as MK-0591, have been evaluated in clinical trials for asthma. researchgate.net
Comparative Analysis with Other Leukotriene Receptor Antagonists and Synthesis Inhibitors (e.g., Zafirlukast, MK-571, ABT-080)
L-674573 is a leukotriene synthesis inhibitor that acts by inhibiting FLAP. dcchemicals.commedchemexpress.commedchemexpress.commedchemexpress.comglpbio.comresearchgate.net This distinguishes it from leukotriene receptor antagonists (LTRAs) like Zafirlukast and MK-571, which block the action of leukotrienes at their receptors, specifically the CysLT1 receptor in the case of Zafirlukast and MK-571. medchemexpress.comrespiratory-therapy.comtargetmol.comtargetmol.cn ABT-080 is also described as a leukotriene synthesis inhibitor. targetmol.comtargetmol.com
LTRAs like Zafirlukast and Montelukast (B128269) are established treatments for asthma and allergic rhinitis, working by blocking leukotriene receptors. respiratory-therapy.comtargetmol.comjbiochemtech.com MK-571 is a selective antagonist of the CysLT1 receptor and an inhibitor of multidrug resistance protein-2 (MRP2). targetmol.comtargetmol.cn While LTRAs primarily target the effects of cysteinyl leukotrienes, FLAP inhibitors like L-674573 inhibit the synthesis of both LTB4 and cysteinyl leukotrienes, offering a broader spectrum of leukotriene inhibition. researchgate.net Studies comparing LTRAs (like Montelukast and Zafirlukast) with inhaled corticosteroids (ICS) in asthma management have shown that while both can improve asthma control and lung function, ICS often demonstrate superior efficacy in certain outcomes. cda-amc.cajbiochemtech.comkurdishstudies.netcureus.com
A comparative aspect highlighted in research is the correlation between the affinity of inhibitors for FLAP and their ability to inhibit leukotriene synthesis, which has been shown for different structural classes, including quinolines like L-674573 and indoles like MK-886. researchgate.netresearchgate.netresearchgate.net MK-886 is another FLAP inhibitor. researchgate.net
The following table summarizes the mechanisms of action for L-674573 and the comparator compounds mentioned:
| Compound | Mechanism of Action | Target |
| L-674573 | Leukotriene Synthesis Inhibitor | 5-Lipoxygenase-Activating Protein (FLAP) |
| Zafirlukast | Leukotriene Receptor Antagonist | CysLT1 Receptor |
| MK-571 | Leukotriene Receptor Antagonist, MRP2 Inhibitor | CysLT1 Receptor, MRP2 |
| ABT-080 | Leukotriene Synthesis Inhibitor | Not specified in provided text |
| MK-886 | Leukotriene Synthesis Inhibitor | 5-Lipoxygenase-Activating Protein (FLAP) |
Other Reported Biological Activities (e.g., Antioxidant Effects, General Enzymatic Inhibition)
Beyond its role in leukotriene synthesis inhibition, L-674573 and compounds with similar structures have been explored for other biological activities, although specific details for L-674573 itself may be limited. ontosight.ai General research on quinoline derivatives, which share the quinoline substructure present in L-674573, indicates potential for various biological activities, including antioxidant, anti-inflammatory, and antitumor properties. medchemexpress.comontosight.ai Some quinoline derivatives are known for their presence in biologically active molecules like antimalarial drugs and compounds with anticancer properties. ontosight.ai L-674573 has been mentioned in the context of having potential antioxidant effects. google.comgoogle.com
Table 1: Key Biological Activities and Mechanisms of L-674573
| Activity/Mechanism | Description | Relevance |
| Inhibition of Leukotriene Biosynthesis | Selectively inhibits 5-lipoxygenase translocation. medchemexpress.comglpbio.comdcchemicals.commedchemexpress.commedchemexpress.com | Impacts production of inflammatory mediators. |
| Modulation of LTB4 Function | Affects LTB4 levels by inhibiting its synthesis pathway. google.comresearchgate.net | Potential influence on leukemia cell behavior. |
| Potential Antioxidant Effects | Suggested as a possible activity based on structural similarities. google.comgoogle.com | May contribute to broader therapeutic potential. |
| General Enzymatic Inhibition | Explored based on structural class, but specific details limited. ontosight.ai | Requires further investigation. |
Structure Activity Relationship Sar and Analog Development in the L 674573 Class
Significance of the Quinoline (B57606) Core Structure in FLAP Interaction and Inhibitory Potency
The quinoline core is a prominent chemotype among FLAP inhibitors, distinct from other classes such as indoles exemplified by MK-886 researchgate.netnih.gov. Studies have shown that quinoline-based inhibitors, including L-674,573, are potent inhibitors of cellular leukotriene synthesis and interact directly with FLAP nih.govepdf.pubepdf.pub. This interaction has been demonstrated through experiments showing that L-674,573 inhibits the photoaffinity labeling of FLAP by an indole (B1671886) probe and selectively elutes FLAP from indole affinity gels researchgate.netnih.gov. The ability of quinoline inhibitors to interact with FLAP correlates well with their capacity to inhibit leukotriene synthesis in human polymorphonuclear leukocytes nih.gov. This suggests that the quinoline core is a crucial element for the binding of these compounds to FLAP and their subsequent inhibitory effects on leukotriene biosynthesis.
Rational Design and Synthesis of L-674573 Analogues and Derivatives
The rational design and synthesis of analogs and derivatives of L-674,573 have been guided by the understanding of FLAP as the molecular target nih.gov. Medicinal chemists have focused on modifying the core structure and attached functionalities to optimize the interaction with the FLAP binding site. This process involves synthesizing a series of compounds with systematic structural variations and evaluating their biological activity to establish SARs drugdesign.org. The aim is to identify modifications that enhance potency, selectivity, and potentially other pharmacological properties. While specific details on the synthesis of L-674,573 analogs were not extensively detailed in the search results, the general approach involves chemical synthesis routes to introduce variations to the quinoline core and its substituents.
Comparative Analysis of Structure-Activity Profiles with Related FLAP Inhibitors (e.g., L-655,238, L-674,636)
Advanced Research Methodologies and Analytical Approaches Applied to L 674573 Studies
Radioligand Binding Assays for Quantifying FLAP Affinity (e.g., utilizing 125I-L-691,831)
Radioligand binding assays are a fundamental method used to quantify the affinity of a compound for a specific protein target, such as FLAP. In studies involving L-674573, a radioiodinated leukotriene synthesis inhibitor, 125I-L-691,831, has been used as a ligand to measure the binding affinity of inhibitors for FLAP in human leukocyte membranes. researchgate.netbindingdb.org
A binding assay using 125I-L-691,831 demonstrated linearity of specific binding with increasing protein and ligand concentrations. researchgate.net Saturation analysis revealed a dissociation constant (Kd) of 6 nM and a maximum number of binding sites (Bmax) ranging between 8 and 53 pmol/mg of protein, depending on the membrane preparation. researchgate.net Competition assays are performed to determine the ability of unlabeled compounds, like L-674573, to compete with the radioligand for binding sites on FLAP. researchgate.net These assays involve titrating increasing concentrations of the unlabeled compound and measuring the displacement of the bound radioligand. researchgate.net The concentration at which 50% of the specific radioligand binding is inhibited (IC50) is determined, providing a measure of the compound's affinity for FLAP. researchgate.netbindingdb.org
An excellent correlation has been shown between the affinity for FLAP measured in this binding assay and the inhibition of leukotriene synthesis in human polymorphonuclear leukocytes for compounds from different structural classes, including quinolines like L-674573. researchgate.net This validates the use of this selective binding assay for leukotriene synthesis inhibitors targeting FLAP. researchgate.net
Photoaffinity Labeling and Immunoprecipitation Techniques for Direct Target Identification and Characterization
Photoaffinity labeling and immunoprecipitation techniques are powerful tools for directly identifying and characterizing the protein targets of a compound. These methods involve using a modified ligand that contains a photoreactive group and a detectable label (such as a radioisotope). Upon photoactivation (e.g., UV light exposure), the photoreactive group forms a covalent bond with amino acid residues in close proximity, thus "labeling" the protein target.
In the context of studying FLAP inhibitors, including those structurally related to L-674573, radioiodinated photoaffinity analogues have been employed. For instance, [125I]L-691,678, a photoaffinity analogue of L-689,037 (a hybrid structure related to L-674573 and MK-886), has been used in immunoprecipitation studies with FLAP antisera. nih.govresearchgate.net These studies demonstrated that compounds like MK-886, L-674573, and L-689,037 specifically compete, in a concentration-dependent manner, with photoaffinity ligands for binding to FLAP. nih.gov This provides direct evidence that FLAP is a common binding site for these structurally diverse classes of leukotriene biosynthesis inhibitors. nih.gov Photoaffinity labeling coupled with techniques like SDS-PAGE and autoradiography allows for the visualization and identification of the labeled protein, confirming it as a direct target. Subsequent immunoprecipitation using antibodies specific to the suspected target protein (like FLAP) further validates the interaction.
In Vitro Cellular Assays for Assessing 5-LO Translocation and Leukotriene Synthesis
In vitro cellular assays are crucial for evaluating the biological activity of compounds in a more physiologically relevant context than cell-free systems. For L-674573, which inhibits leukotriene synthesis, cellular assays are used to assess its effects on key steps in this pathway, particularly 5-LO translocation and the production of leukotrienes.
Leukotriene synthesis is initiated by the translocation of enzymatically active 5-LO from a soluble location to a membrane-bound site, typically the nuclear envelope in activated leukocytes, where it interacts with FLAP. researchgate.netnih.govnih.gov L-674573 has been shown to selectively inhibit this translocation of 5-LO. medchemexpress.com
Cellular assays often involve stimulating cells (such as human polymorphonuclear leukocytes or rat basophilic leukemia cells) with agents like calcium ionophore A23187 or N-formyl-methionyl-leucyl-phenylalanine to trigger 5-LO translocation and leukotriene production. medchemexpress.comnih.gov The effect of L-674573 on 5-LO translocation can be assessed by subcellular fractionation followed by immunoblotting, observing the decrease in soluble 5-LO and the increase in membrane-bound 5-LO in the presence and absence of the inhibitor. nih.gov Leukotriene synthesis inhibition is typically measured by quantifying the amount of leukotriene products (e.g., LTB4, cysteinyl leukotrienes) released by stimulated cells using techniques such as HPLC or ELISA. researchgate.net The concentration of L-674573 required to inhibit leukotriene synthesis by 50% (IC50) in these cellular assays is a key measure of its potency. Studies have shown a strong correlation between the ability of quinoline (B57606) inhibitors like L-674573 to interact with FLAP and their ability to inhibit leukotriene synthesis in human polymorphonuclear leukocytes. researchgate.net
Biochemical Assays for Protein Concentration Determination and Enzyme Activity Measurement (e.g., Bradford method)
Biochemical assays are essential for quantifying protein amounts and measuring enzyme activity in various experimental settings. These measurements are often necessary for standardizing experiments, calculating specific activity, and interpreting results from binding or enzyme inhibition studies.
Protein concentration is commonly determined using methods like the Bradford assay, which is a colorimetric protein assay based on the absorption shift of the dye Coomassie Brilliant Blue G-250. nih.gov This method is relatively simple and widely used to quantify protein in samples obtained from cell lysates, membrane preparations, or purified protein fractions. nih.gov Accurate protein concentration determination is critical for normalizing data in binding assays (e.g., expressing Bmax as pmol/mg protein) researchgate.net and for calculating specific enzyme activity (enzyme units per milligram of protein). biomol.com
Enzyme activity measurements are performed to assess the functional state of an enzyme and the extent to which a compound inhibits its activity. For enzymes involved in leukotriene synthesis, such as 5-LO, cell-free enzyme assays can be conducted. These assays typically involve incubating the enzyme with its substrate (arachidonic acid) and necessary cofactors (like ATP and calcium) under defined conditions and measuring the rate of product formation. nih.govumich.edu Spectrophotometric methods are often used, where the change in absorbance over time is monitored as the substrate is converted to product. sandiego.edu The rate of product formation is proportional to the enzyme activity. sandiego.edu Enzyme activity is often expressed in units, where one unit catalyzes the conversion of a specific amount of substrate per unit time under standard conditions. biomol.commegazyme.com Specific activity, calculated by dividing the enzyme activity by the protein concentration, is a measure of enzyme purity and catalytic efficiency. biomol.com While L-674573 primarily targets FLAP, not 5-LO directly, biochemical assays for 5-LO activity can be used in conjunction with cellular assays to differentiate between inhibitors that directly affect the enzyme versus those that interfere with its activation or localization via FLAP. researchgate.net
In Vivo Experimental Models for Assessing Efficacy and Mechanism in Disease Contexts
In vivo experimental models, typically involving animals, are indispensable for evaluating the efficacy of a compound in a complex biological system and understanding its mechanism of action within the context of a disease. These models allow researchers to study the compound's effects on physiological processes, disease progression, and target engagement in a living organism.
Given that leukotrienes are involved in various inflammatory and allergic diseases, in vivo models relevant to these conditions would be used to study the effects of leukotriene synthesis inhibitors like L-674573. While specific in vivo studies on L-674573 are not detailed in the provided snippets, research on FLAP inhibitors and leukotriene pathway modulation commonly utilizes animal models of inflammation, asthma, or other related conditions. researchgate.net
These models can involve inducing an inflammatory response or a disease state and then administering the compound to assess its ability to mitigate the symptoms or pathological changes. sec.gov Endpoints measured in in vivo studies can include inflammatory markers, leukocyte infiltration, bronchoconstriction (in asthma models), or tissue damage. nih.gov By correlating the observed effects with the compound's known molecular target (FLAP) and its impact on leukotriene synthesis in vivo, researchers can gain insights into the therapeutic potential and the in vivo mechanism of action. Preclinical in vivo studies are a critical step before any potential clinical trials in humans. sec.gov
Investigation of Drug Response Information and Potential Therapeutic Targets in Biological Systems
Investigating drug response information and potential therapeutic targets in biological systems involves analyzing how a biological system responds to a drug and identifying the molecular components or pathways that are modulated by the drug, which can serve as therapeutic targets. This field is increasingly leveraging systems biology and computational approaches to understand complex drug-target interactions and predict drug efficacy. nih.govfrontiersin.org
L-674573's activity is centered around inhibiting leukotriene synthesis by targeting FLAP, which is essential for the function of 5-LO. researchgate.net This places FLAP and the leukotriene pathway as key therapeutic targets in conditions where excessive leukotriene production contributes to pathology. researchgate.net
Research in this area involves understanding the role of FLAP and 5-LO in different cell types and disease states. nih.govnih.gov Analyzing drug response information can involve studying the compound's effects across various cell lines or in different experimental models to identify factors that influence sensitivity or resistance. nih.gov Computational approaches, such as network analysis and predictive modeling, can integrate data on drug-target interactions, biological pathways, and disease mechanisms to identify optimal therapeutic strategies and potential drug combinations. nih.govfrontiersin.orgvumc.nl The understanding that L-674573 targets FLAP reinforces the concept of modulating this specific protein as a viable approach for inhibiting leukotriene-driven inflammation. researchgate.net Further investigation might explore how inhibiting FLAP with compounds like L-674573 impacts broader biological networks and how this relates to therapeutic outcomes in different disease contexts. frontiersin.orgvumc.nl
Translational Research Perspectives and Future Directions in L 674573 Studies
Identification of Predictive Biomarkers for Response to Leukotriene Pathway Modulation
The identification of predictive biomarkers is a critical step toward personalizing therapy with leukotriene pathway modulators. The response to leukotriene receptor antagonists can be variable among patients. nih.gov Research has focused on identifying genetic and molecular markers that could predict a patient's response to these drugs.
One area of investigation involves the role of urinary leukotriene E4 (LTE4), a stable metabolite of the cysteinyl leukotrienes. Elevated levels of urinary LTE4 have been considered a potential biomarker for identifying patients with Nonsteroidal Anti-inflammatory Drug (NSAID)-Exacerbated Respiratory Disease (NERD) who may respond well to leukotriene-modifying drugs. nih.gov
Further research is exploring other potential biomarkers related to inflammatory cells and cytokines. For instance, markers of eosinophil activation are being investigated due to the central role of eosinophils in the inflammatory cascade mediated by leukotrienes. nih.gov The goal is to develop a reliable panel of biomarkers that can guide the clinical use of leukotriene receptor antagonists.
Table 1: Potential Predictive Biomarkers for Leukotriene Receptor Antagonist Response
| Biomarker Category | Specific Marker | Potential Clinical Utility |
| Leukotriene Pathway | Urinary Leukotriene E4 (LTE4) | Identifying patients with high leukotriene production, such as those with NERD. nih.gov |
| Inflammatory Cells | Sputum Eosinophils | Predicting response in patients with eosinophilic asthma. |
| Genetic Markers | Polymorphisms in genes of the leukotriene pathway | Identifying individuals with a genetic predisposition to a better response. |
| Epithelial Cell Markers | Periostin, Folliculin, DPP10 | Emerging biomarkers for NERD, requiring further validation. nih.gov |
Exploration of Synergistic Effects in Combination Therapies with Existing Pharmacological Agents
To enhance therapeutic efficacy, particularly in moderate to severe asthma, the synergistic effects of combining leukotriene receptor antagonists with other pharmacological agents have been explored. The rationale is that targeting different inflammatory pathways may lead to better disease control. nih.gov
Clinical studies have investigated the combination of leukotriene receptor antagonists with long-acting beta-agonists (LABAs). While one study found the combination of montelukast (B128269) and salmeterol (B1361061) to be inferior to the combination of an inhaled corticosteroid and a LABA, the concept of complementary effects remains an area of interest. nih.gov The potential for a leukotriene receptor antagonist to offer protection against exacerbations, combined with the bronchodilatory effects of a LABA, is a therapeutic strategy that continues to be evaluated. nih.gov
Leukotriene receptor antagonists are also considered as an add-on therapy for patients whose asthma is not well-controlled on inhaled corticosteroids alone. taylorandfrancis.com This approach targets both the corticosteroid-sensitive and leukotriene-mediated pathways of inflammation.
Table 2: Combination Therapy Strategies Involving Leukotriene Receptor Antagonists
| Combination Agent | Rationale | Studied in | Key Findings |
| Inhaled Corticosteroids (ICS) | Targeting multiple inflammatory pathways. | Asthma | Can improve asthma control in patients not adequately managed by ICS alone. taylorandfrancis.com |
| Long-Acting Beta-Agonists (LABAs) | Combining bronchodilation with anti-inflammatory effects. | Asthma | Found to be less effective than an ICS/LABA combination in one major study. nih.gov |
| Antihistamines | Targeting both leukotriene and histamine (B1213489) pathways. | Allergic Rhinitis | May provide more comprehensive symptom relief. |
Potential for Novel Applications in Underexplored or Emerging Therapeutic Areas
While primarily used for respiratory conditions, the anti-inflammatory properties of leukotriene receptor antagonists suggest their potential utility in other diseases. The role of leukotrienes in various inflammatory processes has prompted research into their application in a broader range of therapeutic areas.
Emerging evidence suggests that leukotriene pathways may be involved in the pathophysiology of other conditions, which could open up new avenues for the use of drugs like L-674573. However, more robust clinical trials are needed to establish the efficacy and safety of leukotriene receptor antagonists in these potential new indications.
Table 3: Compounds Mentioned
Q & A
Q. How can researchers preemptively address peer review critiques regarding this compound’s mechanistic claims?
- Methodological Answer : Validate findings with multiple assay formats (e.g., enzymatic vs. cellular assays). Include dose-response data for all key experiments. Address alternative hypotheses explicitly (e.g., “Results are unlikely due to ROS generation, as shown by NAC control experiments”). Reference contradictory studies and propose reconciliation strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
